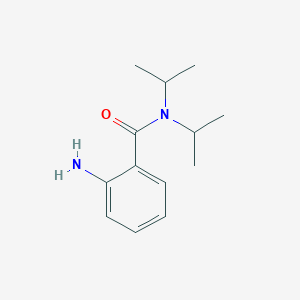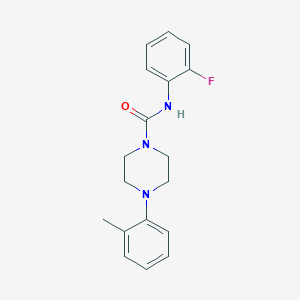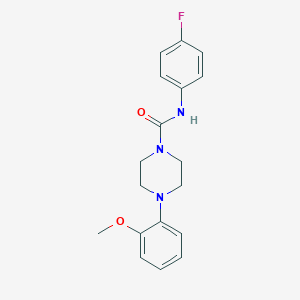![molecular formula C22H23N3O4 B281935 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid, also known as MPAA, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial for the degradation of p53, a tumor suppressor protein, and its inhibition can lead to the activation of p53 and subsequent tumor suppression. MPAA has shown promising results in preclinical studies and is currently being researched as a potential anti-cancer drug.
Mecanismo De Acción
The mechanism of action of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves the inhibition of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation via the ubiquitin-proteasome pathway. Inhibition of this interaction leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to have several biochemical and physiological effects in cancer cells. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid also inhibits the migration and invasion of cancer cells, which can prevent metastasis. In addition, 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its potent anti-tumor activity in preclinical models of cancer. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Another advantage of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its ability to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
One limitation of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its potential toxicity, as it has been shown to induce liver toxicity in animal models. Another limitation is its lack of selectivity, as it can inhibit the interaction between MDM2 and other proteins besides p53, leading to potential off-target effects.
Direcciones Futuras
There are several future directions for the research of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more selective inhibitors of the MDM2-p53 interaction to minimize off-target effects. Additionally, the combination of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid with other anti-cancer therapies, such as immune checkpoint inhibitors, is an area of active research. Finally, the clinical development of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as an anti-cancer drug is a promising avenue for future research.
Métodos De Síntesis
The synthesis of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group on the piperazine ring with a Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected piperazine with 2-methylbenzoyl chloride to form the 2-methylbenzoyl-protected piperazine. The next step involves the deprotection of the Boc group to expose the amine group, which is then reacted with 4-(chlorocarbonyl)aniline to form the desired compound. Finally, the 4-(chlorocarbonyl) group is replaced with a 4-oxo-2-butenoic acid moiety to form 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid.
Aplicaciones Científicas De Investigación
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
Propiedades
Fórmula molecular |
C22H23N3O4 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(Z)-4-[2-[4-(2-methylphenyl)piperazine-1-carbonyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)24-12-14-25(15-13-24)22(29)17-7-3-4-8-18(17)23-20(26)10-11-21(27)28/h2-11H,12-15H2,1H3,(H,23,26)(H,27,28)/b11-10- |
Clave InChI |
ZXHIAIJVXHONLE-KHPPLWFESA-N |
SMILES isomérico |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)

![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)


